BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Toxicological Profile of JNJ-
26489112: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26489112 is an investigational anticonvulsant drug developed as a potential successor to
topiramate, with a design aimed at reducing side effects by avoiding activity against carbonic
anhydrase.[1] Preclinical toxicology studies have been pivotal in characterizing its safety
profile, with a particular focus on ocular safety. Chronic toxicity studies have been conducted in
rats, dogs, and monkeys, revealing species-specific retinal effects. This technical guide
provides a comprehensive overview of the available preclinical toxicological data for INJ-
26489112, including detailed experimental protocols and a summary of key findings. The
mechanism of action for INJ-26489112 remains unknown.[1]

Overview of Preclinical Toxicology Program

The preclinical safety evaluation of INJ-26489112 involved a series of chronic toxicity studies
in multiple species to assess potential target organs and dose-limiting toxicities. The primary
findings from these studies centered on retinal effects, which were investigated in-depth to
understand their relevance to human risk assessment.

Key Toxicological Findings

The most significant toxicological findings for INJ-26489112 in preclinical studies were
observed in the retina of albino rats and monkeys. In contrast, studies in dogs did not reveal
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any ocular effects.

Rodent Studies (Albino Rats)

In a 6-month chronic toxicity study in albino rats, JNJ-26489112 was associated with retinal
atrophy at supratherapeutic exposure levels. The nature and pattern of the histopathological
changes were characteristic of light-induced retinal damage, a phenomenon to which albino
rats are particularly susceptible.

Non-Rodent Studies (Dogs and Monkeys)

A 9-month chronic toxicity study in monkeys revealed reductions in both rod- and cone-
mediated electroretinograms (ERGs) at supratherapeutic exposures. Importantly, these
functional changes were not accompanied by any histopathological alterations in the retina,
suggesting a neuromodulatory rather than a neurotoxic effect. Studies in dogs showed an
absence of any ocular effects.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the chronic toxicity studies of
JNJ-26489112.
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No Observed
Species Study Duration Dose Levels Key Findings Adverse Effect
Level (NOAEL)
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exposures. No

histopathological

correlates.

Experimental Protocols

Detailed methodologies for the key toxicology studies are outlined below.

Six-Month Chronic Oral Toxicity Study in Albino Rats

o Test System: Albino rats (strain not specified).
e Group Size: [Data not publicly available].
e Dosing: JNJ-26489112 was administered orally once daily for 6 months.

e Dose Groups: A control group and multiple dose groups with exposures up to
supratherapeutic levels.
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e Assessments:

o

In-life: Clinical observations, body weight, food consumption.

[¢]

Ophthalmology: Regular ophthalmic examinations.

[¢]

Terminal Procedures: At the end of the study, animals were euthanized, and a full
necropsy was performed.

o

Histopathology: A comprehensive set of tissues, with a focus on the eyes, was collected,
processed, and examined microscopically.

Nine-Month Chronic Oral Toxicity Study in Monkeys

o Test System: Monkeys (species not specified).
e Group Size: [Data not publicly available].
e Dosing: JNJ-26489112 was administered orally once daily for 9 months.

e Dose Groups: A control group and multiple dose groups with exposures up to
supratherapeutic levels.

¢ Assessments:

[¢]

In-life: Clinical observations, body weight, food consumption.

o Ophthalmology: Regular ophthalmic examinations, including indirect ophthalmoscopy and
slit-lamp examinations.

o Electroretinography (ERG): In vivo functional ocular analysis was conducted to assess
rod- and cone-mediated retinal responses.

o Terminal Procedures: At the end of the study, animals were euthanized, and a full
necropsy was performed.

o Histopathology: A comprehensive set of tissues, with a focus on the eyes and optic
nerves, was collected, processed, and examined microscopically.
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Visualizations
Signaling Pathways

The precise mechanism of action of INJ-26489112 is unknown. Therefore, a diagram of a
specific signaling pathway cannot be provided. The observed anticonvulsant activity suggests
interaction with neuronal excitability pathways, but further research is needed to elucidate the
molecular targets.

Experimental Workflow for Ocular Toxicity Assessment
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Caption: Workflow for the preclinical ocular toxicity assessment of INJ-26489112.

Discussion and Conclusion

The preclinical toxicological evaluation of INJ-26489112 identified the retina as a target organ
in albino rats and monkeys at supratherapeutic doses. The retinal atrophy in albino rats was
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consistent with a known species-specific sensitivity to light-induced damage. The functional
ERG changes in monkeys, without corresponding histopathological findings, were interpreted
as likely neuromodulatory and not indicative of direct neurotoxicity. The absence of ocular
findings in dogs further supported the assessment of a low risk for human retinal toxicity at
therapeutic doses. These preclinical findings were crucial in designing and supporting the safe
progression of INJ-26489112 into clinical trials, which included comprehensive ocular
monitoring. While development for major depressive disorder was halted for portfolio reasons,
the preclinical data for INJ-26489112 provide a valuable case study in the assessment of
drug-induced ocular toxicity.[1] In clinical trials for photosensitive epilepsy, JNJ-26489112 was
generally well-tolerated, with the most common adverse events being mild headache,
dizziness, and nausea.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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